molecular formula C12H6BrF4NO B8282488 2-(3-Bromo-5-fluorophenoxy)-5-(trifluoromethyl)pyridine

2-(3-Bromo-5-fluorophenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B8282488
M. Wt: 336.08 g/mol
InChI Key: MKKDJXYLHYRZQL-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H6BrF4NO and its molecular weight is 336.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-5-fluorophenoxy)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-5-fluorophenoxy)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Bromo-5-fluorophenoxy)-5-(trifluoromethyl)pyridine

Molecular Formula

C12H6BrF4NO

Molecular Weight

336.08 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenoxy)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H6BrF4NO/c13-8-3-9(14)5-10(4-8)19-11-2-1-7(6-18-11)12(15,16)17/h1-6H

InChI Key

MKKDJXYLHYRZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OC2=CC(=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-fluorophenol (2.54 g, 0.013 mol) in DMF (12 mL) under a N2 atmosphere was added potassium carbonate (3.59 g, 0.026 mol) and the reaction was stirred for 20 min at RT. 2-Chloro-5-trifluoromethylpyridine (2.4 g, 0.013 mol) was added and the reaction mixture was refluxed at 110° C. overnight. Water was added and the mixture was extracted with ethyl acetate three times. The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness. The residue was purified by silica gel column chromatography (10% ethyl acetate in hexane) to give the title compound (4.28 g, 96%). 1H NMR (500 MHz, CDCl3): δ 8.45 (s, 1H), 7.96 (dd, J=2 Hz, J=8.5 Hz, 1H), 7.16-7.15 (m, 2H), 7.08 (d, J=8.5 Hz, 1H), 6.89-6.85 (m, 1H); m/z (337.9, M+ H+)
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2.54 g
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2.4 g
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Yield
96%

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